molecular formula C21H25FN2O4S B2487306 N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 941905-21-1

N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2487306
CAS No.: 941905-21-1
M. Wt: 420.5
InChI Key: CCQPDIOIYTUYTL-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide features a unique structure comprising:

  • A 3-fluoro-4-methylphenyl group attached to the acetamide nitrogen.
  • A piperidin-2-yl ring linked to the acetamide carbonyl.
  • A 4-methoxyphenylsulfonyl moiety substituted at the piperidine nitrogen.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-15-6-7-16(13-20(15)22)23-21(25)14-17-5-3-4-12-24(17)29(26,27)19-10-8-18(28-2)9-11-19/h6-11,13,17H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPDIOIYTUYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide, a compound identified by its CAS number 941905-21-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Fluorinated Phenyl Group : The presence of a 3-fluoro-4-methylphenyl moiety contributes to its lipophilicity and potential receptor interactions.
  • Piperidine Ring : The piperidine group is known for its role in enhancing biological activity through various receptor interactions.
  • Methoxyphenylsulfonyl Group : This moiety is significant for its potential to modulate enzyme activity and enhance bioavailability.
PropertyValue
Molecular Weight420.5 g/mol
CAS Number941905-21-1
SolubilitySoluble in DMSO
Melting PointNot specified

This compound exhibits several biological activities primarily through modulation of various signaling pathways:

  • Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis .
  • G Protein-Coupled Receptor (GPCR) Interaction : Initial studies suggest that it may interact with GPCRs, leading to alterations in intracellular calcium levels and subsequent signaling cascades .

Pharmacological Effects

Research indicates that this compound may have applications in treating various conditions, including cancer and inflammatory diseases. Its ability to inhibit specific enzymes and receptors positions it as a candidate for further therapeutic exploration.

Study 1: Antitumor Activity

In a recent study, this compound was evaluated for its antitumor effects against malignant pleural mesothelioma (MPM). The results demonstrated that the compound inhibited cell proliferation in vitro and reduced tumor growth in xenograft models. The study highlighted the compound's ability to downregulate CD44 expression and block ERK phosphorylation, suggesting a dual mechanism involving both direct antitumor activity and modulation of tumor microenvironment interactions .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce pro-inflammatory cytokine production in activated chondrocytes, indicating its potential utility in treating inflammatory joint diseases. The mechanism was attributed to the inhibition of hyaluronic acid synthesis, which plays a critical role in inflammation .

Scientific Research Applications

The compound has shown promise in various biological assays, particularly in the following areas:

  • Antitubercular Activity :
    • Research indicates that derivatives of similar acetamide structures exhibit significant antitubercular properties. For instance, compounds with a similar phenylacetamide core have demonstrated activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. This suggests that modifications to the acetamide structure can lead to effective antitubercular agents .
  • Anticancer Properties :
    • Compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide have been evaluated for anticancer activity. For example, newer derivatives have shown significant growth inhibition against various cancer cell lines, indicating potential for further development as anticancer therapeutics .
  • Mechanisms of Action :
    • The proposed mechanisms include modulation of protein kinase activity, which is crucial in regulating cellular functions such as proliferation and apoptosis. This pathway offers a target for developing drugs that can effectively treat cancer and other proliferative diseases .

Synthesis and Structural Modifications

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide involves several steps that allow for structural modifications. These modifications can enhance biological activity or alter pharmacokinetic properties:

  • Synthetic Pathways :
    • The compound can be synthesized through a series of reactions involving piperidine derivatives and sulfonamide functionalities, allowing for the introduction of various substituents that can affect its biological profile.
  • Structure-Activity Relationship (SAR) :
    • Studies on SAR indicate that specific substitutions on the phenyl rings significantly influence the compound's efficacy against targeted pathogens or cancer cells. This highlights the importance of systematic modifications in optimizing therapeutic potential .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Antitubercular Agents :
    • A study reported a series of phenoxyacetamides with potent activity against M. tuberculosis, emphasizing the relevance of structural features similar to those found in N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide .
  • Cancer Treatment :
    • Research on newer derivatives indicated substantial growth inhibition across multiple cancer cell lines, suggesting that compounds like N-(3-fluoro-4-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide could be pivotal in developing next-generation anticancer therapies .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Analogs
Compound Name/ID Key Substituents Core Structure Differences Evidence Source
Target Compound 3-fluoro-4-methylphenyl, 4-methoxyphenylsulfonyl-piperidin-2-yl Reference standard -
Compound 6b () N-(((4-methoxyphenyl)sulfonyl)methyl), methyl(phenyl)amino Simpler sulfonylmethyl group; lacks piperidine ring
Compound 7h () 4-methoxyphenylsulfonyl-piperidin-4-yl, triazole linker Piperidin-4-yl vs. piperidin-2-yl; triazole inclusion
W-15 () 4-chlorophenylsulfonyl, phenylethyl-piperidinylidene Piperidinylidene core; opioid receptor affinity
4-methoxybutyrylfentanyl () 4-methoxyphenyl, phenylethyl-piperidinyl Opioid backbone; lacks sulfonyl group

Key Observations :

  • The piperidin-2-yl core in the target compound distinguishes it from piperidin-4-yl analogs (e.g., 7h) and opioid-related piperidinylidenes (e.g., W-15).
  • The 4-methoxyphenylsulfonyl group is shared with 6b and 7h but attached to different positions, affecting steric and electronic profiles.

Pharmacological Activity

Key Observations :

  • Quinazoline-sulfonyl acetamides (e.g., 38) show potent anti-cancer activity, suggesting that the sulfonyl-piperidine group in the target compound may confer similar properties if tested .

Challenges :

  • Stereoselective synthesis of the piperidin-2-yl core may require chiral catalysts or resolution techniques.
  • The electron-withdrawing fluoro group on the phenyl ring could slow reaction kinetics during coupling steps.

Physicochemical Properties

Table 3: Physical Properties of Sulfonamide Acetamides
Compound Melting Point (°C) Molecular Weight (g/mol) Notable Features Evidence Source
6b () 112–113 392.4 4-methoxyphenylsulfonyl
7h () 110.0 605.77 Triazole linker
Target Compound Not reported ~450 (estimated) Fluorine and methoxy substituents -

Key Observations :

  • The 3-fluoro-4-methylphenyl group in the target compound may increase hydrophobicity compared to non-fluorinated analogs like 6b.
  • Higher molecular weight analogs (e.g., 7h) exhibit solid-state stability, suggesting similar behavior for the target compound .

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